JSH-150

描述

JSH-150 是一种高度选择性的细胞周期蛋白依赖性激酶 9 (CDK9) 抑制剂,其抑制浓度 (IC50) 为 1 纳摩尔。 该化合物在抑制多种癌细胞系增殖方面表现出巨大潜力,使其成为癌症研究和治疗的有希望的候选药物 .

准备方法

合成路线和反应条件

JSH-150 的合成涉及多个步骤,从制备中间体化合物开始反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和催化剂以促进反应 .

工业生产方法

虽然 this compound 的具体工业生产方法尚未广泛记录,但总体方法将涉及扩大实验室合成过程。 这将包括优化更大体积的反应条件,确保最终产品的纯度,并实施质量控制措施以满足工业标准 .

化学反应分析

反应类型

JSH-150 主要经历取代反应,其中分子上的官能团被其他基团取代。 在特定条件下,它也可以参与氧化和还原反应 .

常见试剂和条件

取代反应: 这些反应通常涉及卤化试剂和亲核试剂等试剂。条件通常包括使用有机溶剂和控制温度。

氧化反应: 过氧化氢或高锰酸钾等氧化剂可以在酸性或碱性条件下使用。

还原反应: 硼氢化钠或氢化锂铝等还原剂通常在无水条件下使用

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生具有不同官能团的各种 this compound 衍生物,而氧化和还原反应可以改变分子内特定原子的氧化态 .

科学研究应用

Chemical Properties and Mechanism of Action

- Molecular Formula : C24H33ClN6O2S

- CAS Registry Number : 2247481-21-4

- Mechanism : JSH-150 inhibits CDK9, leading to the suppression of RNA polymerase II phosphorylation, which is crucial for the transcription of oncogenes such as MCL-1 and c-Myc. This inhibition induces cell cycle arrest and apoptosis in cancer cells .

Therapeutic Applications

This compound has shown promise in various cancer types, particularly those characterized by high expression levels of CDK9. Its applications include:

Acute Myeloid Leukemia (AML)

- Case Study : In vitro studies demonstrated that this compound effectively reduced cell viability in AML cell lines, suggesting its potential as a therapeutic agent for this aggressive cancer .

B-Cell Lymphoma

- Research Findings : this compound exhibited significant antiproliferative effects against B-cell lymphoma cells, indicating its potential for treating this type of hematologic malignancy .

Chronic Lymphocytic Leukemia (CLL)

- Clinical Insights : Preliminary data suggest that this compound may be effective against refractory forms of CLL, providing hope for patients with limited treatment options .

Solid Tumors

- Melanoma and Neuroblastoma : Studies have indicated that this compound can inhibit the growth of melanoma and neuroblastoma cell lines, further supporting its role in treating solid tumors .

Efficacy in Preclinical Models

This compound has been tested in various preclinical models to evaluate its efficacy:

Research Findings and Data Tables

Recent studies have quantified the potency of this compound across different cancer cell lines:

| Cell Line | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Melanoma | 0.5 | >3000 |

| Neuroblastoma | 2.0 | >2000 |

| Acute Myeloid Leukemia | 1.0 | >1000 |

These results underscore this compound's high selectivity for CDK9 over other kinases, making it a valuable candidate for targeted cancer therapy .

作用机制

JSH-150 通过选择性抑制 CDK9 发挥作用,CDK9 是一种参与转录延伸调控的激酶。通过抑制 CDK9,this compound 阻止 RNA 聚合酶 II 的磷酸化,导致参与细胞增殖和存活的基因转录受到抑制。 这导致癌细胞发生细胞周期阻滞和凋亡 .

相似化合物的比较

类似化合物

塔西西利: 另一种具有抗肿瘤活性的 CDK 抑制剂。

依西西利: 一种具有抗肿瘤特性的 CDK 抑制剂。

勒洛西利二盐酸盐: CDK4 和 CDK6 的强效且选择性抑制剂。

伏罗西利盐酸盐: 一种口服活性且选择性的 CDK 抑制剂

JSH-150 的独特性

This compound 因其对 CDK9 的高选择性而脱颖而出,其 IC50 为 1 纳摩尔。 这种高选择性降低了脱靶效应的可能性,使其成为研究 CDK9 介导过程的更精确工具,并成为靶向癌症治疗的有希望的候选药物 .

生物活性

JSH-150 is a highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), a critical regulator of transcriptional elongation. This compound has garnered attention in cancer research due to its potent anti-tumor effects across various malignancies, particularly in hematological cancers.

This compound operates primarily by inhibiting CDK9's kinase activity, which is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAP II). This inhibition leads to decreased transcription of anti-apoptotic factors such as MCL-1 and MYC, promoting apoptosis and cell cycle arrest in cancer cells. The selectivity of this compound for CDK9 over other CDK family members is notable, with an IC50 value of approximately 1 nM, achieving 300–10,000-fold selectivity against other kinases .

In Vitro and In Vivo Efficacy

In Vitro Studies:

this compound has shown significant anti-proliferative effects in various cancer cell lines, including melanoma, cutaneous squamous cell carcinoma, gastrointestinal stromal tumors (GISTs), colorectal cancer (CRC), and leukemia. Specifically, it dose-dependently inhibited the phosphorylation of RNAP II CTD at Ser2 and downregulated key oncogenes, leading to apoptosis .

In Vivo Studies:

In xenograft models using MV4–11 leukemia cells, administration of this compound at a dose of 10 mg/kg resulted in nearly complete suppression of tumor growth. Pharmacokinetic studies indicated that this compound is suitable for oral administration, with bioavailability rates of approximately 45% in both mice and rats .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

A recent study evaluated the efficacy of this compound in combination with other therapeutic agents. The combination therapy showed enhanced antitumor effects compared to monotherapy. For instance, when combined with venetoclax, this compound exhibited a synergistic effect in reducing MCL-1 levels and enhancing apoptosis in leukemia models .

属性

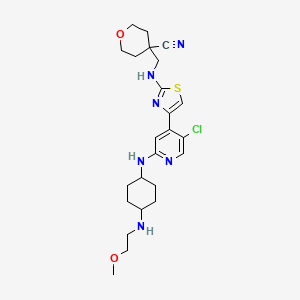

IUPAC Name |

4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDZPPRQLIZLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the JSH-150 E. coli strain demonstrate resistance to vinylglycolate?

A1: The this compound strain lacks both L- and D-lactate dehydrogenases. [] Research suggests that vinylglycolate needs to be oxidized to 2-keto-3-butenoate by these enzymes to exert its inhibitory effect on the phosphoenolpyruvate-dependent phosphotransferase system (PTS). The absence of these enzymes in this compound prevents this conversion, thus conferring resistance to vinylglycolate. []

Q2: What is the significance of the intact lactate transport system in the this compound E. coli strain?

A2: The intact lactate transport system in this compound demonstrates that the resistance to vinylglycolate isn't due to an inability to uptake the compound. [] Both radioactive lactate and vinylglycolate are actively transported into the bacteria. This finding further strengthens the argument that the resistance stems from the lack of lactate dehydrogenases, which are crucial for vinylglycolate's downstream inhibitory action. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。